molecular formula C11H16O2Si B13930709 Trimethylsilyl 2-methylbenzoate CAS No. 55557-15-8

Trimethylsilyl 2-methylbenzoate

Katalognummer: B13930709
CAS-Nummer: 55557-15-8
Molekulargewicht: 208.33 g/mol
InChI-Schlüssel: QWDJSIANUZLFHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethylsilyl 2-methylbenzoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-methylbenzoate moiety. This compound is part of a broader class of organosilicon compounds, which are known for their unique properties such as chemical inertness and large molecular volume .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trimethylsilyl 2-methylbenzoate can be synthesized through the esterification of 2-methylbenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and involves the formation of a silyl ether bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated derivatization protocols, particularly for applications in gas chromatography-mass spectrometry (GC-MS). These protocols ensure high reproducibility and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethylsilyl 2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Trimethylsilyl 2-methylbenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of trimethylsilyl 2-methylbenzoate primarily involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted reactions during synthetic processes. The trimethylsilyl group can be removed under specific conditions, allowing the original functional group to be regenerated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trimethylsilyl 2-methylbenzoate is unique due to its specific structure, which combines the properties of the trimethylsilyl group with the reactivity of the 2-methylbenzoate moiety. This combination allows for versatile applications in both synthetic chemistry and analytical techniques .

Eigenschaften

CAS-Nummer

55557-15-8

Molekularformel

C11H16O2Si

Molekulargewicht

208.33 g/mol

IUPAC-Name

trimethylsilyl 2-methylbenzoate

InChI

InChI=1S/C11H16O2Si/c1-9-7-5-6-8-10(9)11(12)13-14(2,3)4/h5-8H,1-4H3

InChI-Schlüssel

QWDJSIANUZLFHV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(=O)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.